molecular formula C23H28N2O4 B267452 2-(2-sec-butylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

2-(2-sec-butylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Cat. No. B267452
M. Wt: 396.5 g/mol
InChI Key: IQTUWYKZUBZFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-sec-butylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as BAY 43-9006, is a small molecule drug that has been studied extensively for its potential use in cancer treatment. This compound was first synthesized in 1999 by scientists at Bayer Pharmaceuticals and has since been the subject of numerous scientific studies.

Mechanism of Action

2-(2-sec-butylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide 43-9006 works by inhibiting the activity of several protein kinases, including RAF kinase and VEGFR-2. RAF kinase is involved in the MAPK/ERK signaling pathway, which is important for cell growth and division. VEGFR-2 is involved in the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Biochemical and physiological effects:
2-(2-sec-butylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the activity of several protein kinases, which can lead to decreased cell growth and division. It also inhibits the formation of new blood vessels, which can lead to decreased tumor growth and spread.

Advantages and Limitations for Lab Experiments

2-(2-sec-butylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide 43-9006 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the MAPK/ERK signaling pathway and angiogenesis. One limitation is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are several future directions for research on 2-(2-sec-butylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide 43-9006. One direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its potential use in other cancer types, such as lung and breast cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-(2-sec-butylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide 43-9006 involves several steps, starting with the reaction of 2-sec-butylphenol with epichlorohydrin to form a chlorohydrin intermediate. This intermediate is then reacted with sodium hydroxide to form the corresponding alcohol, which is then coupled with 3-(4-morpholinyl)aniline to form the final product.

Scientific Research Applications

2-(2-sec-butylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including RAF kinase and VEGFR-2, which are involved in the growth and spread of cancer cells. This compound has been tested in preclinical and clinical studies in a variety of cancer types, including kidney, liver, and thyroid cancer.

properties

Product Name

2-(2-sec-butylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

2-(2-butan-2-ylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C23H28N2O4/c1-3-17(2)20-9-4-5-10-21(20)29-16-22(26)24-19-8-6-7-18(15-19)23(27)25-11-13-28-14-12-25/h4-10,15,17H,3,11-14,16H2,1-2H3,(H,24,26)

InChI Key

IQTUWYKZUBZFQH-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Origin of Product

United States

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